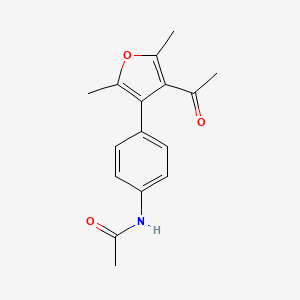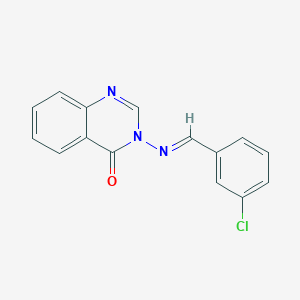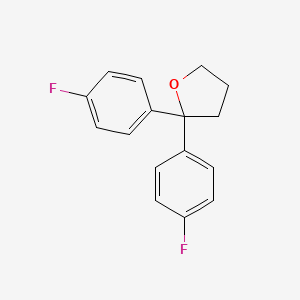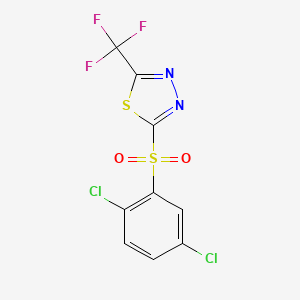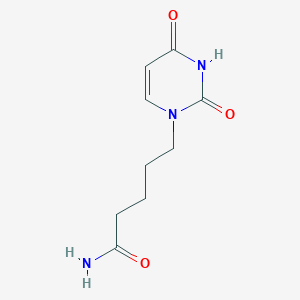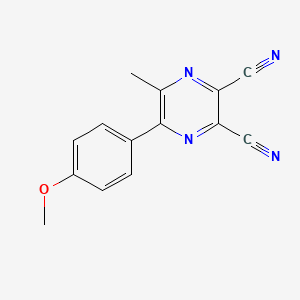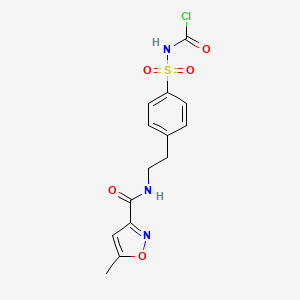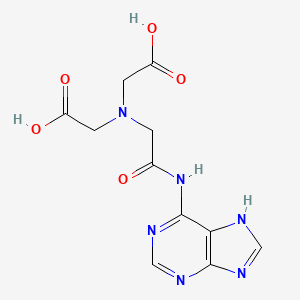
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a carbothioamide group, and various substituents that can significantly influence their chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbothioamide Group: This step may involve the reaction of a furan derivative with thiourea or related compounds under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbothioamide group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions will depend on the specific reaction pathways and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- exerts its effects will depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other furancarbothioamides with different substituents. Examples include:
- 3-Furancarbothioamide, N-(4-chloro-3-(((methoxy)imino)methyl)phenyl)-2-methyl-
- 3-Furancarbothioamide, N-(4-bromo-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
Eigenschaften
CAS-Nummer |
178870-45-6 |
|---|---|
Molekularformel |
C20H17ClN2O2S |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-[(E)-phenylmethoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-18(9-10-24-14)20(26)23-17-7-8-19(21)16(11-17)12-22-25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)/b22-12+ |
InChI-Schlüssel |
HVZVBIOFVWTMMC-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)

![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
